molecular formula C18H22N4O2S B2859737 N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1113108-12-5

N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2859737
CAS No.: 1113108-12-5
M. Wt: 358.46
InChI Key: KOQLWEIYGJBSBK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a piperidin-1-yl group at position 6 and a sulfanylacetamide moiety at position 2. This compound belongs to a broader class of pyrimidinyl sulfanyl/sulfonamide derivatives studied for their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-24-15-7-5-14(6-8-15)21-17(23)12-25-18-11-16(19-13-20-18)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQLWEIYGJBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the thioacetamide moiety: This can be achieved by reacting 4-methoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.

    Introduction of the piperidinylpyrimidinyl group: The N-(4-methoxyphenyl)-2-chloroacetamide is then reacted with 6-piperidin-1-ylpyrimidine-4-thiol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the thioacetamide moiety, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
  • Evaluated for its pharmacokinetic and pharmacodynamic profiles in preclinical studies.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Applied in the formulation of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

a. Trifluoromethyl vs. Methoxy Substitution
  • Target Compound : The 4-methoxyphenyl group donates electron density via the methoxy (-OCH₃) group, increasing solubility and influencing hydrogen-bonding capacity.
  • Analog (M179-0213) : The 3-(trifluoromethyl)phenyl group (C₁₈H₁₉F₃N₄OS, MW 424.49) introduces strong electron-withdrawing effects (-CF₃), enhancing metabolic stability and lipophilicity (LogP ~3.2) compared to the target compound .
b. Piperidin-1-yl vs. Piperazine Derivatives
  • Target Compound : The piperidin-1-yl group adopts a chair conformation, contributing to steric bulk and rigidity, as observed in crystal structures of related compounds (e.g., dihedral angles of 70–72° between pyrimidine and phenyl rings) .

Structural Conformation and Crystal Packing

  • Target Compound : Likely exhibits intramolecular π-π stacking between pyrimidine and phenyl rings (distance ~3.4–3.6 Å) and hydrogen-bonded dimers (N-H···O/N), as seen in analogs like N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide .
  • Sulfonamide Analogs : Compounds with benzenesulfonamide groups (e.g., C₂₃H₂₅BrN₄O₃S₂) form inversion dimers via N-H···O bonds and extended [010] chains via C-H···O interactions, enhancing crystalline stability .

Physicochemical Properties

Property Target Compound (Estimated) M179-0213 Sulfonamide Analog
Molecular Weight (g/mol) ~376.44 424.49 535.47
LogP (Predicted) ~2.8 3.2 3.5
Hydrogen Bond Acceptors 5 5 6
Hydrogen Bond Donors 2 1 2
Rotatable Bonds 6 6 7

Biological Activity

N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that belongs to the thioacetamide class, characterized by its unique structural components, including a methoxyphenyl group and a piperidinylpyrimidinyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.5 g/mol. The compound features a thioacetamide moiety, which contributes to its reactivity and biological interactions.

PropertyValue
IUPAC NameN-(4-methoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
CAS Number1113108-12-5
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating the function of key enzymes involved in various metabolic pathways.
  • Cell Signaling Modulation : It may influence cellular signaling pathways, impacting processes like cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Case Study Example :
In a study examining the effects of this compound on MCF cell lines (breast cancer), it was found to accelerate apoptosis in a dose-dependent manner. Tumor growth was significantly suppressed in animal models treated with the compound, indicating its potential as an effective anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thioacetamides and pyrimidine derivatives:

Compound NameBiological ActivityRemarks
N-(4-methoxyphenyl)-N’-piperidin-4-ylureaModerate anticancer activityLacks thioacetamide moiety
Thiazole-pyrimidine derivativesStrong antimicrobial propertiesDifferent mechanism of action

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